2,4,6-Tribromophenol
Overview
Description
2,4,6-Tribromophenol is a brominated derivative of phenol, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is widely used as a fungicide, wood preservative, and an intermediate in the preparation of flame retardants .
Mechanism of Action
Target of Action
2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol that is used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants . The primary targets of TBP are the liver and kidneys .
Mode of Action
It is known that tbp can cause developmental neurotoxicity, embryotoxicity, fetotoxicity, and reproductive toxicity .
Biochemical Pathways
TBP undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Pharmacokinetics
TBP is rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours, and 89%-94% in 24 hours . Approximately 11% of a single oral dose was recovered in bile . Urine contained a mixture of TBP, TBP-glucuronide, and TBP-sulfate . Fecal extracts contained only parent TBP whereas bile contained only TBP-glucuronide . TBP was readily absorbed at all doses and routes tested with an oral bioavailability of 23%-27% .
Result of Action
The results of TBP’s action are largely dependent on the dose and route of administration. In general, TBP can cause a range of toxic effects, including developmental neurotoxicity, embryotoxicity, fetotoxicity, and reproductive toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBP. For instance, TBP transformation was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state . Furthermore, TBP is frequently detected in environmental matrices, biota, and humans, indicating that it can be widely dispersed in the environment .
Biochemical Analysis
Biochemical Properties
2,4,6-Tribromophenol is known to interact with various enzymes, proteins, and other biomolecules. It undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Cellular Effects
This compound has been found to disturb cellular Ca2+ signaling in neuroendocrine cells . It has been viewed as a potential endocrine disruptor . “Environmental levels” of this compound have been reported to affect reproduction in zebrafish .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to bind with proteins and enzymes, leading to changes in their function
Temporal Effects in Laboratory Settings
In a study, 99.2% of this compound was metabolized by rice in 5 days . It rapidly dissipated, mineralized to CO2, and formed non-extractable residues in the soil . Transformation products were detected during the incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects and toxic or adverse effects at high doses are still needed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be prepared by the controlled reaction of elemental bromine with phenol . It undergoes oxidative degradation and reductive bromination .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromophenol can be synthesized through the bromination of phenol. One common method involves the controlled reaction of elemental bromine with phenol in an aqueous solution. The reaction is typically carried out at room temperature, resulting in the formation of this compound as a white precipitate .
Industrial Production Methods: Industrial production of this compound often involves the use of metal bromide salts and hydrogen peroxide in a sulfuric acid solution. This method avoids the use of gaseous chlorine, making it safer and more efficient .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:
Reduction: It can be reduced by Bacillus sp.
Substitution: The bromine atoms can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalysts like SiO2-supported iron porphyrin.
Reduction: Microbial strains such as Bacillus sp. GZT.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Degradation products depending on the catalyst used.
Reduction: Debrominated phenol derivatives.
Substitution: Phenol derivatives with substituted functional groups.
Scientific Research Applications
2,4,6-Tribromophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of brominated flame retardants.
Biology: Studied for its effects on cellular calcium signaling and potential endocrine-disrupting properties.
Medicine: Investigated for its antimicrobial, anticancer, and antioxidant properties.
Industry: Utilized in the production of flame retardants and as a wood preservative.
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,4,6-Trichlorophenol
- 2,4,6-Tribromoanisole
Comparison: 2,4,6-Tribromophenol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dibromophenol, the additional bromine atom in this compound enhances its reactivity and efficacy as a flame retardant. In contrast to 2,4,6-Trichlorophenol, the brominated compound exhibits different environmental and biological behaviors due to the larger atomic size and different electronegativity of bromine .
Properties
IUPAC Name |
2,4,6-tribromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWXRFVMJHFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
Record name | 2,4,6-TRIBROMOPHENOL | |
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Record name | 2,4,6-TRIBROMOPHENOL | |
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Record name | 2,4,6-Tribromophenol | |
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Related CAS |
25721-68-0, 5175-83-7 (bismuth(3+) salt) | |
Record name | Phenol, 2,4,6-tribromo-, homopolymer | |
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Record name | 2,4,6-Tribromophenol | |
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DSSTOX Substance ID |
DTXSID6021959 | |
Record name | 2,4,6-Tribromophenol | |
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Molecular Weight |
330.80 g/mol | |
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Physical Description |
Soft, long, white crystals with a bromine odor. (NTP, 1992), Pellets or Large Crystals, White solid with an odor of bromine; [Hawley] White to pink solid; [ICSC] Off-white or pink flakes; [MSDSonline], Solid, WHITE-TO-PINK POWDER. | |
Record name | 2,4,6-TRIBROMOPHENOL | |
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Boiling Point |
471 °F at 760 mmHg (Sublimes at 540-554 °F at 764 mmHg) (NTP, 1992), 286 °C | |
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Record name | 2,4,6-Tribromophenol | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in alcohol, chloroform, ether, glycerol oils, Very soluble in ethanol; soluble in ether, benzene, carbon tetrachloride, chloroform, acetic acid, Sol in caustic alkaline solutions, In water, 70 mg/L at 15 °C, 0.07 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 0.007 | |
Record name | 2,4,6-TRIBROMOPHENOL | |
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Density |
2.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.55 g/cu cm at 20 °C, 2.55 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 2.5 | |
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Vapor Pressure |
0.000303 [mmHg], Vapor pressure, Pa at 25 °C: 0.007 | |
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Mechanism of Action |
2,4,6-tribromophenol decreased the respiration rate of isolated rat liver mitochondria by inhibiting the NAD-dependent dehydrogenases. The higher pK value & stronger the hydrophobic properties, the greater the inhibitory effect on respiration. | |
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Color/Form |
Needles from alcohol; prisms from benzene, Long crystals, Soft, white needles | |
CAS No. |
118-79-6 | |
Record name | 2,4,6-TRIBROMOPHENOL | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-Tribromophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4,6-TRIBROMOPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
203 to 205 °F (NTP, 1992), 94-96 °C, 87 - 89 °C, 95.5 °C | |
Record name | 2,4,6-TRIBROMOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21143 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,6-Tribromophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02417 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4,6-TRIBROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-Tribromophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4,6-TRIBROMOPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.